2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile

Catalog No.
S809449
CAS No.
1186310-75-7
M.F
C15H20N2O2Si
M. Wt
288.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]...

CAS Number

1186310-75-7

Product Name

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridine-6-carbonitrile

Molecular Formula

C15H20N2O2Si

Molecular Weight

288.42 g/mol

InChI

InChI=1S/C15H20N2O2Si/c1-15(2,3)20(4,5)18-10-12-7-13-14(19-12)6-11(8-16)9-17-13/h6-7,9H,10H2,1-5H3

InChI Key

RFSBZBGGTCCJSY-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C#N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C#N

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile is a complex organic compound characterized by its unique structure, which includes a furo[3,2-b]pyridine core. This compound features a tert-butyldimethylsilyloxy group attached to a methyl chain and a carbonitrile functional group at the 6-position of the pyridine ring. Its molecular formula is C15H21N1O4SiC_{15}H_{21}N_{1}O_{4}Si with a molecular weight of approximately 272.34 g/mol .

The compound is notable for its predicted boiling point of 369.3 °C and density of 1.08 g/cm³ . Such properties suggest significant stability and potential utility in various chemical applications.

There is no scientific literature available on the biological activity or mechanism of action of this specific molecule. However, similar pyridine derivatives with cyano groups have been explored for their potential as antitumor or antibacterial agents []. The presence of the furan ring might further influence its biological properties, but more research is needed.

  • The cyano group can be mildly toxic and should be handled with care.
  • The tert-butyl group is not typically hazardous but can be flammable.
  • Standard laboratory practices for handling organic compounds should be followed when working with this molecule.
  • Intermediate in Organic Synthesis

    The presence of the tert-butyldimethylsilyloxy (TBDMS) protecting group suggests BDMPF could be a useful intermediate in the synthesis of more complex molecules. The TBDMS group is a common protecting group in organic chemistry that can be selectively removed under specific conditions . This allows chemists to manipulate other functional groups on the molecule without affecting the protected site.

  • Furo[3,2-b]pyridine Scaffold

  • Medicinal Chemistry

The reactivity of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile can be attributed to its functional groups. The carbonitrile group can participate in nucleophilic addition reactions, while the tert-butyldimethylsilyloxy group can be removed under acidic or fluoride conditions to reveal the hydroxymethyl group for further functionalization.

Additionally, the furo[3,2-b]pyridine framework may undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents at different positions on the aromatic system.

The synthesis of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile typically involves several steps:

  • Formation of the furo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the tert-butyldimethylsilyloxy group: This step often requires silylation reactions using tert-butyldimethylsilyl chloride in the presence of a base.
  • Addition of the carbonitrile functional group: This may involve nucleophilic substitution or other methods to introduce the cyano group at the desired position.

Each step must be optimized to yield high purity and yield of the final compound.

Due to its unique structure, 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile may find applications in:

  • Pharmaceutical development: As a potential lead compound for drug discovery targeting various diseases.
  • Chemical synthesis: As an intermediate in organic synthesis due to its reactive functional groups.
  • Material science: Potential use in developing new materials with specific electronic or optical properties.

Interaction studies involving 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile are essential for understanding its potential biological mechanisms. These studies could involve:

  • Binding affinity assays: To determine how well this compound interacts with specific biological targets.
  • Cellular assays: To evaluate its effects on cell viability and function.
  • In vivo studies: To assess pharmacokinetics and therapeutic efficacy in animal models.

Such investigations would provide insights into its therapeutic potential and safety profile.

Several compounds share structural similarities with 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile:

Compound NameStructural FeaturesUnique Attributes
2-(Hydroxymethyl)-furo[3,2-b]pyridineHydroxymethyl instead of silyloxyMore polar; potential for hydrogen bonding
6-Cyanofuro[3,2-b]pyridineLacks silyloxy groupDirectly involved in nitrile chemistry
4-(tert-Butyldimethylsilyl) pyridineSimilar silyl group but different positionFocused on pyridine rather than furo[3,2-b] structure

These compounds highlight the uniqueness of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile due to its specific combination of functional groups and structural framework. Each compound's distinct properties may lead to varying reactivities and biological activities.

Wikipedia

2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine-6-carbonitrile

Dates

Modify: 2023-08-16

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